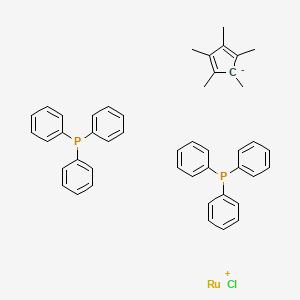

氯(五甲基环戊二烯基)双(三苯基膦)钌(II),99%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II), or Cp*Ru(PPh3)2, is a ruthenium-based complex with a wide range of applications in scientific research. Cp*Ru(PPh3)2 is a complex that has been studied for its unique properties, including its ability to act as a catalyst for a variety of reactions. The complex has been used in the synthesis of a variety of compounds and has been studied for its potential applications in medicine and biochemistry.

科学研究应用

Catalyst for Cycloaddition of Azides with Acetylenes

Cp*RuCl(PPh3)2 is employed as a catalyst in the cycloaddition of azides with acetylenes . This reaction produces exclusively 1,5-disubstitutedtriazoles, in contrast to the 1,4-regiochemistry commonly observed with copper catalysis .

Enabling Use of Internal Acetylenes

Ruthenium catalysis, with Cp*RuCl(PPh3)2 as a catalyst, enables the use of internal acetylenes in "click cycloadditions" . This expands the range of substrates that can be used in these reactions.

Regioselective Fusion of Organic Azides and Terminal Alkynes

Cp*RuCl(PPh3)2 is an effective catalyst for the regioselective “fusion” of organic azides and terminal alkynes . This results in the production of 1,5-disubstituted 1,2,3-triazoles .

Participation of Internal Alkynes in Catalysis

Internal alkynes also participate in this catalysis, resulting in fully substituted 1,2,3-triazoles . This is a unique feature of the Cp*RuCl(PPh3)2 catalyst.

Metal-Catalyzed Living Radical Polymerization

Cp*RuCl(PPh3)2 is also used in metal-catalyzed living radical polymerization . This is a type of polymerization where the growth of polymer chains proceeds via a free radical reaction, but in a controlled manner.

Synthesis of Phenyl Vinylidene Complex

With phenylacetylene, Cp*RuCl(PPh3)2 gives the phenyl vinylidene complex . This reaction is an example of the compound’s use in the synthesis of organometallic complexes.

作用机制

Target of Action

It is known that this compound is used in a variety of organometallic synthetic and catalytic transformations .

Mode of Action

Cp*RuCl(PPh3)2 undergoes a variety of reactions often involving substitution of the chloride . For instance, with phenylacetylene, it gives the phenyl vinylidene complex . Displacement of one PPh3 by carbon monoxide affords a chiral compound . These reactions indicate that the compound interacts with its targets through a process of ligand exchange.

Biochemical Pathways

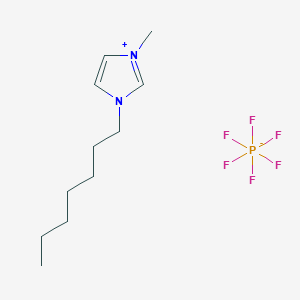

It is known that this compound serves as a catalyst for a variety of specialized reactions . For example, in the presence of NH4PF6, it catalyzes the isomerization of allylic alcohols to the corresponding saturated carbonyls .

Pharmacokinetics

It is known that this compound is an air-stable orange crystalline solid and is soluble in chloroform, dichloromethane, and acetone , which may influence its bioavailability.

Result of Action

It is known that this compound is used in a variety of organometallic synthetic and catalytic transformations , indicating that it can induce significant changes at the molecular level.

Action Environment

It is known that this compound is air-stable , suggesting that it is relatively resistant to degradation in the presence of oxygen.

属性

IUPAC Name |

chlororuthenium(1+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;triphenylphosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.C10H15.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-7(2)9(4)10(5)8(6)3;;/h2*1-15H;1-5H3;1H;/q;;-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWRJPOOFGXEKF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H45ClP2Ru |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746198 |

Source

|

| Record name | Chlororuthenium(1+) 1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide--triphenylphosphane (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

796.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cp*RuCl(PPh3)2 | |

CAS RN |

92361-49-4 |

Source

|

| Record name | Chlororuthenium(1+) 1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide--triphenylphosphane (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbonic acid tert-butyl ester (1-Me-1H-imidazol-2-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxab orolan-2-yl)-ph]-methyl ester](/img/structure/B6336212.png)

![Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH](/img/structure/B6336236.png)

![2-(3-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336239.png)

![1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine trihydrochloride, 95%](/img/structure/B6336275.png)

![Dichloro{(S)-(-)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}[(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II)](/img/structure/B6336305.png)